1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Overview
Description
4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione is a heterocyclic compound with the molecular formula C8H4N4O2. It is known for its unique structure, which consists of two pyrazole rings fused to a pyrazine ring, forming a complex and stable system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazole rings. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione .
Chemical Reactions Analysis
Types of Reactions
4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or copper, along with appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-diol
- 3,8-Dibromo-4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-diol
Uniqueness
4H,9H-Dipyrazolo[1,5-A:1’,5’-D]pyrazine-4,9-dione is unique due to its specific structure and the stability it offers.
Properties
IUPAC Name |
1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c13-7-5-1-3-9-11(5)8(14)6-2-4-10-12(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVBMAZFMVDKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N3C(=CC=N3)C(=O)N2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579036 | |
Record name | 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138813-24-8 | |
Record name | 4H,9H-Dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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